molecular formula C19H20N4O2S B2498599 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2177366-24-2

8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2498599
CAS RN: 2177366-24-2
M. Wt: 368.46
InChI Key: DRSZNXSJTPRCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives is a topic of significant interest due to their structural complexity and potential applications. While specific details on the synthesis of 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane might not be directly available, studies on related structures suggest intricate synthetic routes. For example, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold demonstrates the complexity and creativity required in synthesizing similar compounds, offering insights into potential methodologies for synthesizing our compound of interest (Rodríguez et al., 2021).

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives, including the one , showcases a significant degree of complexity. Research on similar molecules, such as the study of crystal structures involving diazabicyclo[2.2.2]octane, can provide insights into the possible configuration and conformation of our compound. For instance, the crystal structure analysis of related compounds reveals intricate molecular interactions and geometries that could be expected in 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (Nagasawa et al., 2010).

Chemical Reactions and Properties

Azabicyclo octane derivatives engage in a range of chemical reactions, influenced by their functional groups and structural framework. The synthesis and reactivity of such molecules, including potential reactions involving naphthalene sulfonamide groups, could be extrapolated from studies on similar sulfonamide derivatives, showcasing their reactivity and functional group transformations (Sarojini et al., 2012).

Physical Properties Analysis

The physical properties of azabicyclo[3.2.1]octane derivatives, including solubility, melting points, and crystal structures, are crucial for their application and handling. Studies on similar compounds provide valuable data that could help predict the physical characteristics of our target molecule. For example, research on the crystal and molecular structure of related compounds offers insights into their solid-state properties and potential physical behavior (Cox, 1995).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for derivatization, are key aspects of understanding azabicyclo[3.2.1]octane derivatives. Investigations into the chemical behavior of structurally related compounds can shed light on the reactions and stability of 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, providing a foundation for further research and application (Ishida et al., 2010).

Scientific Research Applications

Supramolecular Chemistry and Molecular Structures

Studies on compounds related to "8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane" have demonstrated their importance in understanding supramolecular assemblies and molecular structures. For instance, Sakwa and Wheeler (2003) explored bis(ammonium) naphthalene-1,5-disulfonate salts, focusing on their preparation and crystal structure, revealing how sulfonate groups contribute to supramolecular assemblies via hydrogen bonds (Sakwa & Wheeler, 2003).

Antibacterial Agents and Drug Design

The research by Kiely et al. (1991) on quinolone and naphthyridine antibacterial agents, including structures similar to the specified chemical, provides insights into their preparation and evaluation against a range of Gram-negative and Gram-positive organisms. This highlights the potential of such compounds in the development of new antibacterial agents (Kiely et al., 1991).

Materials Science and Polymer Chemistry

The application of naphthalene sulfonates in materials science, particularly in the development of proton exchange membranes, is significant. Wang et al. (2015) synthesized sulfonated polybenzothiazoles containing naphthalene, demonstrating their suitability as proton exchange membranes due to excellent dimensional stability, high thermal and oxidative stabilities, and high proton conductivities (Wang et al., 2015).

Environmental Applications

Polyaromatic sulfonates, including naphthalene derivatives, have been investigated for their utility as geothermal tracers. Rose et al. (2001) assessed the thermal decay kinetics of several polyaromatic sulfonate compounds, finding them suitable for use in high-temperature geothermal reservoirs. This research underscores the role of such compounds in enhancing geothermal energy extraction processes (Rose et al., 2001).

properties

IUPAC Name

8-naphthalen-1-ylsulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-26(25,19-7-3-5-14-4-1-2-6-18(14)19)23-15-8-9-16(23)13-17(12-15)22-11-10-20-21-22/h1-7,10-11,15-17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSZNXSJTPRCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=CC=CC=C43)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.